![molecular formula C18H17ClFN5O3 B2687448 3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919008-91-6](/img/structure/B2687448.png)
3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Aplicaciones Científicas De Investigación
Dual-Target Directed Ligands for Neurodegenerative Diseases
This compound is part of a class of molecules designed as dual-target-directed ligands, combining A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. These properties suggest its utility in neurodegenerative diseases like Parkinson's disease, providing both symptomatic relief and potential disease-modifying effects. The systematic modification of its structure, based on a xanthine core, has led to derivatives with high selectivity and potency, indicating the compound's relevance in developing treatments for such conditions (Załuski et al., 2019).
Antidepressant and Anxiolytic Agents
Derivatives of this compound have been synthesized and evaluated for their affinity to serotonin receptors and phosphodiesterase inhibitors, indicating potential as antidepressant and anxiolytic agents. Preliminary pharmacological studies have shown certain derivatives to exhibit promising antidepressant effects in animal models, suggesting its derivatives could serve as lead compounds for developing new treatments for mood disorders (Zagórska et al., 2016).
Metabolic Profiling and Drug Development
A study of the in vitro metabolic profile of a related α2-adrenergic agonist in rat and human liver microsomes highlights the importance of understanding the metabolism of such compounds. This research provides valuable information for further pharmacokinetic studies and estimates the impact of metabolites on the efficacy, safety, and elimination of the drug, underscoring the compound's role in the development of new pharmacological agents (Cardoso et al., 2019).
Genotoxic and Mutagenic Effects
An investigation into the genotoxic and mutagenic effects of a similar compound (PT-31) in Swiss mice provided insights into its safety profile. This study is crucial for drug discovery and development, emphasizing the need to assess potential risks associated with new therapeutic agents (Neto et al., 2016).
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN5O3/c1-10-8-24-14-15(21-17(24)23(10)6-7-26)22(2)18(28)25(16(14)27)9-11-12(19)4-3-5-13(11)20/h3-5,8,26H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFQBMHILDDJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

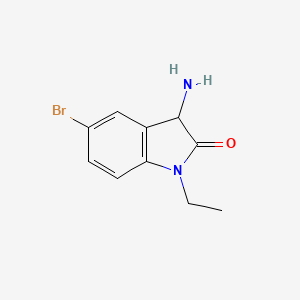
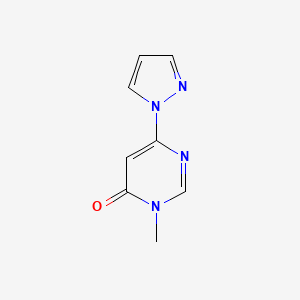
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2687371.png)


![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)
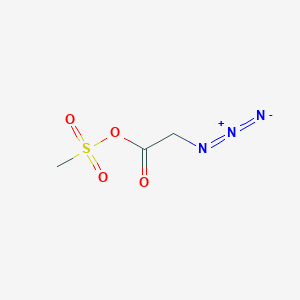
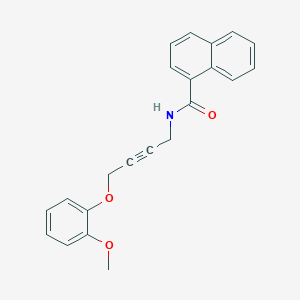
![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)
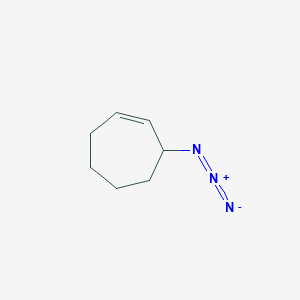
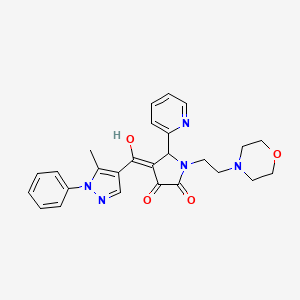
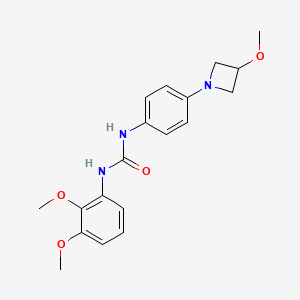

![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)